6-Bromotryptophanarginine is a compound that combines the amino acid tryptophan, which is essential for protein synthesis and serves as a precursor for serotonin, with arginine, another amino acid known for its role in protein synthesis and nitric oxide production. The bromination of tryptophan introduces a bromine atom at the 6-position of the indole ring, potentially altering its biochemical properties and interactions.
6-Bromotryptophanarginine can be classified as a modified amino acid. It is derived from tryptophan, which is classified as an aromatic amino acid due to its indole side chain. The addition of arginine contributes to its classification as a dipeptide or hybrid amino acid. The compound may be synthesized through chemical reactions involving both tryptophan and arginine derivatives.
The synthesis of 6-Bromotryptophanarginine typically involves:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product.
The molecular formula of 6-Bromotryptophanarginine can be represented as C₁₁H₁₄BrN₃O₂. Its structure consists of:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
6-Bromotryptophanarginine may participate in several chemical reactions:
Reactions involving this compound are typically conducted under controlled pH and temperature conditions to optimize yield and minimize side reactions.
The mechanism of action for 6-Bromotryptophanarginine is not fully elucidated but may involve:
In vitro studies could provide insights into its effects on serotonin pathways or nitric oxide synthase activity.
Relevant analyses might include thermal stability assessments and reactivity tests under various conditions.
6-Bromotryptophanarginine has potential applications in:
This compound represents an intriguing area for further research, particularly in understanding its biological implications and potential therapeutic uses.
6-Bromotryptophanarginine represents a structurally novel brominated amino acid derivative emerging at the intersection of natural product chemistry and human pathophysiology. Characterized by the integration of bromine at the 6-position of the tryptophan indole ring and its association with arginine-based peptide structures, this compound occupies a unique biochemical niche. Contemporary research has identified its presence in both endogenous human metabolic pathways—particularly in renal and neurological contexts—and in phylogenetically ancient marine organisms [1] [9]. Its detection in human serum and urine via advanced mass spectrometry techniques underscores its physiological relevance, while its structural complexity enables specific interactions with ion channels and cellular transporters [3] [9]. The dual origin—biosynthetic in humans versus post-translational modification in conotoxins—highlights convergent biological significance across species. Current investigations focus on its mechanistic roles in chronic kidney disease (CKD) progression, neurotransmission modulation, and as a biomarker reflecting oxidative stress responses, positioning it as a compound of multidisciplinary interest [1] [3].
Structural Properties: The molecule’s core consists of a tryptophan scaffold brominated at the C6 position (empirical formula: C₁₁H₁₁BrN₂O₂ for 6-bromotryptophan; MW: 283.12 g/mol), frequently embedded in peptide sequences featuring arginine residues [2] [4]. This configuration enables hydrogen bonding via the guanidinium group and hydrophobic interactions through the brominated indole ring.
Table 1: Key Physicochemical Properties of 6-Bromotryptophan
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 283.12 g/mol | Mass spectrometry |
CAS Registry Number | 52448-17-6 | IUPAC assignment |
Melting Point | 120–122°C | Differential scanning calorimetry |
Spectral Signature (MS/MS) | Characteristic Br isotope pattern (m/z 79/81) | FT-ICR MS |
Aqueous Solubility | Low | HPLC retention analysis |
Renal Pathobiology
6-Bromotryptophan’s significance in renal disease is substantiated by multi-cohort studies. In the African American Study of Kidney Disease and Hypertension (AASK), serum levels inversely correlated with APOL1 risk alleles (G1/G2), known genetic drivers of CKD in populations of African descent. Each twofold increase in serum 6-bromotryptophan concentration reduced CKD progression risk by 24% (adjusted HR: 0.76; 95% CI: 0.64–0.91) [1]. This association replicated in the BioMe biobank (HR: 0.61; CI: 0.43–0.85) and extended to European-ancestry participants in the Modification of Diet in Renal Disease (MDRD) study (HR: 0.52; CI: 0.34–0.79), indicating transethnic relevance [1]. Crucially, 6-bromotryptophan’s effect remained independent of baseline glomerular filtration rate (GFR), suggesting it is not merely a marker of renal clearance but a mediator of pathophysiology [1] [3].
Genome-wide association studies (GCKD cohort) identified two loci governing its urinary levels:
Gene Locus | Variant | Functional Role | Effect Size | P-value |
---|---|---|---|---|
SLC6A19 | rs11133665 | Tubular reabsorption of bromotryptophan | ↓11.1% (urine) | 6.2 × 10⁻¹² |
ERO1A | rs145600547 | Oxidative protein folding/bromination | ↓27% (urine); ↓11.1% (serum) | 3.4 × 10⁻¹³ (urine); 1.9 × 10⁻⁹ (serum) |
Neurological Signaling
In marine invertebrates, 6-bromotryptophan is a critical residue in conopeptides (e.g., Mo1274 from Conus monile), where it enhances binding affinity to neuronal ion channels. The bromine moiety induces steric and electronic perturbations in the indole ring, augmenting interactions with voltage-gated sodium and calcium channels implicated in pain signaling [9]. Though endogenous neuronal functions in mammals remain under investigation, structural homology suggests potential neuromodulatory roles.
Early Discovery and Nomenclature
The first documented bromotryptophan derivatives emerged from marine biochemistry in the late 20th century. Initial reports described "bromocontryphan" in Conus radiatus venom (1997), later resolved as contryphan-R containing L-6-bromotryptophan [9]. Early nomenclature relied on:
The transition to systematic naming (e.g., 6-bromo-L-tryptophan; CAS 52448-17-6) coincided with:
Biosynthetic Advancements
Early routes relied on non-enzymatic synthesis:
Contemporary methods leverage biological systems:
Compound Name (Historical) | Systematic Name | Discovery Context | Year |
---|---|---|---|
Bromocontryphan | L-6-Bromotryptophan-enriched conopeptide | Conus radiatus venom | 1997 |
Mo1274 conotoxin | Gly-Asn-Trp(Br)-Cys-Cys-Ser-Ala-Arg-Val-Cys-Cys | Conus monile | 2006 |
GCKD metabolite | 6-Bromo-L-tryptophan | Human urine (renal patients) | 2020 |
Note: Bromotryptophanarginine specifically denotes peptides containing both 6-bromotryptophan and arginine residues.
Appendix: Compound Names in Article
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7